

Mipsagargin (G-202): Application Notes and Protocols for Phase I Clinical Trials

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Compound of Interest

Compound Name: Mipsagargin

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel thapsigargin-based prodrug, **mipsagargin** (G-202), as investigated in Phase I clinical trials. **Mipsagargin** is a targeted chemotherapeutic agent designed to be activated by prostate-specific membrane antigen (PSMA), leading to the localized release of a potent cytotoxin.

Mechanism of Action

Mipsagargin is a prodrug that consists of a cytotoxic analog of thapsigargin, 12-ADT, linked to a peptide that masks its activity.^[1] This peptide is specifically cleaved by the enzymatic activity of PSMA, which is highly expressed on the surface of prostate cancer cells and within the neovasculature of many solid tumors.^{[1][2]} Upon cleavage of the masking peptide, the active component, 12-ADT-Asp, is released.^{[2][3]} This active molecule potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump.^{[2][3]} The inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers apoptosis (programmed cell death).^{[1][2]}



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Caption: **Mipsagargin's** mechanism of action.

Dosage and Administration in Phase I Trials

The Phase I clinical trial for **mipsagargin** in patients with advanced solid tumors employed a dose-escalation strategy to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).^{[3][4]}

Dose Escalation Summary

A modified Fibonacci schema was used for dose escalation.^{[3][4]} A total of 44 patients were treated across a range of doses.^[3]

Dose Level	Mipsagargin Dose (mg/m ²)	Number of Patients in Dose Escalation
1	1.2	N/A
...	... (escalating doses)	28
8	88	N/A
RP2D	66.8	16 (in expansion cohort)

Data compiled from multiple sources.^{[3][4][5]}

Recommended Phase II Dose (RP2D) and Administration

The RP2D was established to mitigate infusion-related reactions (IRRs) and creatinine elevations observed at higher doses.^{[3][4]}

Parameter	Details
Dosage	Day 1: 40 mg/m ² Days 2 & 3: 66.8 mg/m ²
Administration	Intravenous (IV) infusion
Cycle	Days 1, 2, and 3 of a 28-day cycle

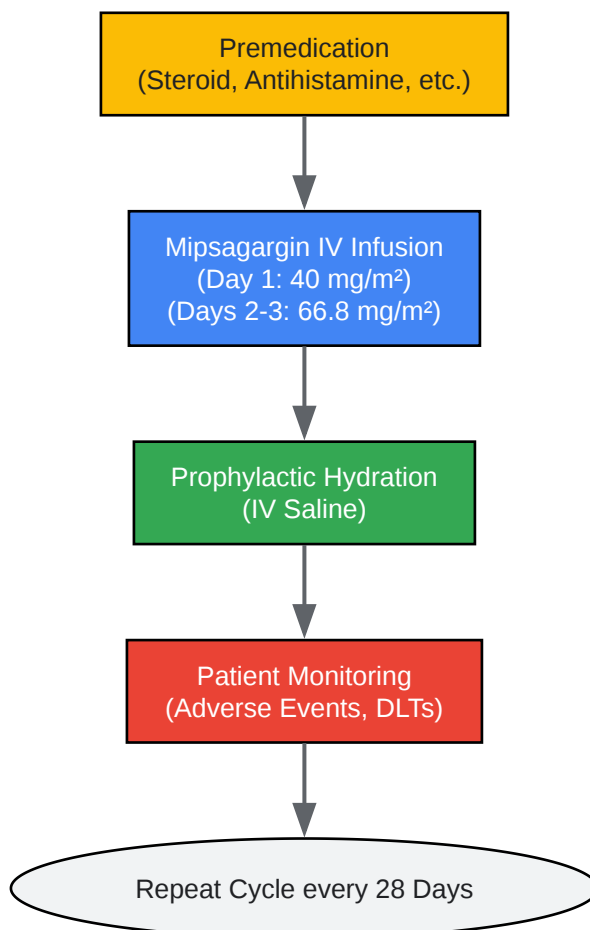
This regimen was established to improve tolerability.[3][4][5]

Experimental Protocols

Patient Population

The Phase I trial enrolled patients with refractory, advanced, or metastatic solid tumors.[3][4]

Treatment Protocol



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Caption: **Mipsagargin** Phase I treatment workflow.

1. Premedication: To prevent infusion-related reactions, a standard premedication regimen was recommended, which included a steroid, anti-histamine, anti-nausea medication, anti-pyretic, and an H2 blocker, administered according to institutional guidelines.[3]
2. **Mipsagargin** Administration: **Mipsagargin** was administered as an intravenous infusion on days 1, 2, and 3 of each 28-day cycle.[3][4]
3. Prophylactic Hydration: To mitigate potential nephrotoxicity, guidelines for prophylactic hydration with an intravenous infusion of saline were provided for each day of **mipsagargin** administration.[3]

Safety and Efficacy Assessments

Dose-Limiting Toxicities (DLTs): One DLT, a Grade 3 rash, was observed during the dose-escalation phase.[3][4] At the 88 mg/m² dose level, Grade 2 infusion-related reactions and a Grade 2 creatinine elevation led to the determination of 66.8 mg/m² as the RP2D.[3][4] Two patients experienced reversible Grade 3 acute renal failure.[3][4]

Adverse Events (AEs): The most common treatment-related adverse events included fatigue, rash, nausea, pyrexia, and infusion-related reactions.[3][4]

Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3][4] While no clinical responses were observed in the Phase I trial, prolonged disease stabilization was noted in a subset of patients.[3][4]

Pharmacokinetic Analysis

Plasma samples were analyzed to determine the pharmacokinetics of **mipsagargin**. [3][4] The plasma concentration-time profiles were best represented by a biexponential model, which suggested time-invariant kinetics.[3]

Conclusion

The Phase I clinical trial of **mipsagargin** established an acceptable safety profile and a recommended Phase II dosing regimen. The findings demonstrated the feasibility of targeting PSMA-expressing tumors with a thapsigargin-based prodrug. Further investigation in Phase II trials is warranted to fully evaluate the anti-tumor activity of **mipsagargin**.

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